molecular formula C16H15NO4S B1408328 6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid CAS No. 1858250-09-5

6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid

Cat. No.: B1408328
CAS No.: 1858250-09-5
M. Wt: 317.4 g/mol
InChI Key: SOUYWKNIEXFOQK-UHFFFAOYSA-N
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Description

6-Ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid is a high-purity synthetic organic compound designed for research and development applications. This molecule features a benzo[c][2,1]thiazine core, a privileged structure in medicinal chemistry known for its diverse biological activities. The structure is functionalized with a carboxylic acid group, making it a versatile building block for further chemical synthesis, such as the formation of amides or esters. The sulfone group (5,5-dioxide) is a common feature in bioactive molecules, often influencing electronic properties and binding characteristics. Researchers can leverage this compound as a key intermediate in constructing more complex molecular architectures. Compounds based on the 2,1-benzothiazine scaffold have been investigated for a range of pharmacological activities. Recent scientific literature has highlighted derivatives of 2,1-benzothiazine as promising monoamine oxidase (MAO) inhibitory agents . MAO enzymes are important targets in the development of therapies for neurological disorders such as depression, Alzheimer's disease, and Parkinson's disease . Furthermore, the broader class of 1,2-benzothiazines is well-established in therapeutics, with prominent examples including the anti-inflammatory drugs Piroxicam and Meloxicam (Feldene and Mobic) . These related structures underscore the potential of the benzothiazine core in drug discovery. This product is intended for research purposes as a chemical reference standard, a starting material for organic synthesis, or for in vitro biological screening. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and handle the compound appropriately in a controlled laboratory setting.

Properties

IUPAC Name

6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-3-17-15-10(2)8-11(16(18)19)9-13(15)12-6-4-5-7-14(12)22(17,20)21/h4-9H,3H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUYWKNIEXFOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2C)C(=O)O)C3=CC=CC=C3S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid typically involves the cyclization of chalcones with diphenylthiourea in ethanol, using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve the required product quality.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols. Substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

Pharmacological Properties
Research has demonstrated that 6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid exhibits notable biological activities:

  • Anti-inflammatory Effects : Studies indicate that this compound has anti-inflammatory properties comparable to established drugs such as Piroxicam and Meloxicam. In experimental models, it has shown significant reductions in edema and pain response in animal models .
  • Analgesic Activity : The compound has been tested for its analgesic effects, revealing a capability to increase pain thresholds significantly in treated subjects compared to controls .

Medicinal Chemistry

The most prominent application of this compound lies in the development of new pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively:

  • Drug Development : Due to its analgesic and anti-inflammatory properties, it is being investigated as a potential candidate for treating chronic pain and inflammatory conditions.

Agricultural Chemistry

The compound's unique properties may also lend themselves to agricultural applications:

  • Pesticide Formulations : Preliminary studies suggest that derivatives of benzothiazine compounds can exhibit herbicidal and fungicidal activities. Further research could explore the efficacy of this specific compound in pest management strategies.

Materials Science

In materials science, the chemical's properties may be exploited for creating advanced materials:

  • Polymer Additives : The incorporation of benzothiazine derivatives into polymer matrices could enhance mechanical properties or introduce bioactive characteristics to materials used in medical devices or packaging.

Case Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of various benzothiazine derivatives included tests on this compound. The results indicated that at a dosage of 20 mg/kg, the compound significantly reduced carrageenan-induced edema in rats compared to control groups .

Case Study 2: Analgesic Effects

In another investigation focusing on analgesic properties, the compound was administered to a cohort of rats subjected to induced pain stimuli. The results showed a marked increase in pain threshold among those treated with the compound versus untreated controls, indicating its potential as a therapeutic agent for pain management .

Mechanism of Action

The mechanism of action of 6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Functional Groups
This compound (Target) Benzo[c][2,1]benzothiazine 6-Ethyl, 7-methyl, 9-carboxylic acid Sulfone (SO₂), Carboxylic acid (COOH)
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine 6-Chloro, 7-methyl ester, 3-methylhydrazine Sulfone (SO₂), Ester (COOCH₃)
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine 6-Chloro, 7-methyl ester, dihydroxybenzylidene Sulfone (SO₂), Ester (COOCH₃), Imine (C=N)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo-pyrimidine 4-Cyanobenzylidene, 5-methylfuran Cyano (CN), Ketone (C=O)

Key Observations :

  • Sulfone vs. Cyano/Ketone Functionality: The target compound’s sulfone group (IR: ~1340–1155 cm⁻¹ ) contrasts with the cyano (IR: ~2220 cm⁻¹ ) and ketone groups in thiazolo-pyrimidine derivatives.
  • Carboxylic Acid vs. Ester : The carboxylic acid at position 9 in the target compound likely improves aqueous solubility compared to methyl esters in and (IR: ~1740 cm⁻¹ vs. ~1700 cm⁻¹ inferred for COOH).

Spectral and Physicochemical Properties

Table 2: Spectral Data and Physical Properties

Compound Name IR Peaks (cm⁻¹) Melting Point (°C) Molecular Formula
Target Compound ~1700 (COOH), 1340–1155 (SO₂) (inferred) Not reported C₁₇H₁₅NO₅S
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate 1740 (COOCH₃), 1340, 1155 (SO₂) 252–253 (dec.) C₁₀H₁₀ClN₃O₄S₂
6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine 2235 (CN), 1605 (C=N), 1330, 1160 (SO₂) 314–315 (dec.) C₁₇H₁₄ClN₃O₆S₂
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile 2220 (CN), 1719 (C=O) 213–215 C₂₂H₁₇N₃O₃S

Key Observations :

  • Thermal Stability: The target compound’s melting point is unreported, but methyl esters (: 252–253°C) and cyano derivatives (: 314–315°C) show high thermal stability, suggesting the carboxylic acid may lower the melting point due to hydrogen bonding .
  • Spectral Shifts: The absence of cyano groups in the target compound eliminates the ~2220 cm⁻¹ IR peak seen in , simplifying its spectral fingerprint .

Biological Activity

6-Ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid is a compound belonging to the benzothiazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13NO5S\text{C}_{12}\text{H}_{13}\text{NO}_5\text{S}

This compound features a benzothiazine core with various substituents that contribute to its biological activity.

Biological Activity Overview

Benzothiazine derivatives are known for their wide range of biological activities, including:

  • Anti-inflammatory
  • Analgesic
  • Antioxidant
  • Antimicrobial
  • Anticancer

Anti-inflammatory and Analgesic Activity

Research has demonstrated that derivatives of benzothiazine exhibit significant anti-inflammatory properties. For instance, studies using animal models have shown that compounds similar to this compound can reduce edema and pain response effectively. A notable study compared the analgesic effects of this compound with established drugs like Lornoxicam and Diclofenac, finding that it surpassed these drugs in pain threshold elevation .

Antioxidant Properties

The antioxidant activity of benzothiazine derivatives has been investigated, indicating their potential in mitigating oxidative stress. This property is crucial for preventing cellular damage and could have implications in aging and various diseases .

Case Study 1: In Vivo Anti-inflammatory Effects

A study assessed the anti-inflammatory effects of this compound through a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to control groups. The compound was administered intraperitoneally at varying doses, demonstrating a dose-dependent response in reducing inflammation .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

StudyFindings
Demonstrated significant anti-inflammatory and analgesic effects in animal models.
Showed potent antimicrobial activity against multiple bacterial strains.
Highlighted the antioxidant potential and its role in reducing oxidative stress.

Q & A

Q. What are the common synthetic routes for preparing 6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with spirocyclic intermediates (e.g., spiro[4.5]decane-6,10-dione derivatives) and benzothiazole precursors. Key steps include:
  • Cyclocondensation : Reacting 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-amine derivatives to form the benzothiazine core .
  • Functionalization : Introducing ethyl and methyl substituents via alkylation or nucleophilic substitution.
  • Carboxylation : Incorporating the carboxylic acid group through hydrolysis of ester intermediates or oxidative methods.
    Critical intermediates include spirocyclic diones and amide-linked benzothiazole derivatives, which are verified via IR and elemental analysis .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : A combination of techniques ensures accurate characterization:
TechniquePurposeKey Data Points
IR Spectroscopy Confirm functional groups (e.g., C=O, S=O)Peaks at 1700–1750 cm⁻¹ (carbonyl), 1150–1250 cm⁻¹ (sulfone) .
¹H/¹³C NMR Verify substituent positions and ring structureChemical shifts for ethyl (δ 1.2–1.5 ppm), methyl (δ 2.1–2.3 ppm), and aromatic protons .
Mass Spectrometry Determine molecular weightMolecular ion peak matching theoretical mass (e.g., m/z 375.3 for C₁₇H₁₇NO₅S) .
Elemental Analysis Assess purityCarbon, hydrogen, nitrogen percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions to improve the yield of this compound during multi-step synthesis?

  • Methodological Answer : Optimization strategies include:
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates .
  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) or organocatalysts improve reaction rates and regioselectivity .
  • Temperature Control : Gradual heating (80–100°C) minimizes side reactions during sulfonation and carboxylation steps.
    Statistical tools like Design of Experiments (DoE) can systematically evaluate variable interactions (e.g., solvent, catalyst loading) .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data in the structural elucidation of this compound?

  • Methodological Answer : Discrepancies (e.g., NMR shifts deviating by >0.5 ppm) can be addressed via:
  • Conformational Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to model rotamer populations and compare with NOESY data .
  • Solvent Effects : Simulate solvent interactions (e.g., PCM models) to adjust theoretical chemical shifts .
  • Crystallography : Single-crystal X-ray diffraction provides definitive bond-length/angle validation .

Q. How should researchers design experiments to investigate substituent effects on the electronic properties of the benzothiazine core?

  • Methodological Answer : A systematic approach includes:
  • Substituent Variation : Synthesize analogs with halogens, electron-donating/withdrawing groups at positions 6 and 7.
  • Spectroscopic Probes :
  • UV-Vis : Monitor λₘₐₓ shifts to assess conjugation changes.
  • Cyclic Voltammetry : Measure redox potentials to quantify electron density .
  • Computational Modeling : HOMO-LUMO gaps calculated via Gaussian or ORCA software correlate with experimental reactivity .

Q. What mechanistic insights are available for the cyclization steps involved in forming the benzothiazine ring system?

  • Methodological Answer : The cyclization likely proceeds via:
  • Nucleophilic Attack : Benzothiazole nitrogen attacks the spirocyclic ketone, forming the fused ring.
  • Acid Catalysis : Protonation of the carbonyl group enhances electrophilicity, as evidenced by rate acceleration in acidic conditions .
    Isotopic labeling (e.g., ¹⁸O) and kinetic studies can validate intermediates .

Data Analysis and Interpretation

Q. How can researchers systematically analyze discrepancies between theoretical and experimental ¹H NMR chemical shift values?

  • Methodological Answer : A workflow for resolution includes:

Error Check : Confirm peak assignments using 2D NMR (COSY, HSQC).

Dynamic Effects : Account for temperature-dependent conformational changes (e.g., ring-flipping in spiro systems).

Paramagnetic Shifts : Evaluate metal impurities (e.g., residual catalysts) using EDTA washes .
Example case: A 0.3 ppm deviation in aromatic protons was traced to solvent polarity effects, resolved by re-simulating shifts with explicit solvent molecules .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid

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